![molecular formula C14H19NO6S B15167301 Diethyl [(benzenesulfonyl)(methyl)amino]propanedioate CAS No. 583059-86-3](/img/structure/B15167301.png)
Diethyl [(benzenesulfonyl)(methyl)amino]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(benzenesulfonyl)(methyl)amino]propanedioate is a chemical compound known for its unique structure and properties It is a derivative of benzenesulfonamide and is characterized by the presence of a benzenesulfonyl group attached to a methylamino group, which is further connected to a propanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(benzenesulfonyl)(methyl)amino]propanedioate typically involves the reaction of benzenesulfonyl chloride with methylamine to form the intermediate benzenesulfonyl methylamine. This intermediate is then reacted with diethyl malonate under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium ethoxide in ethanol to facilitate the formation of the enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with the benzenesulfonyl methylamine intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization and chromatography may be employed to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [(benzenesulfonyl)(methyl)amino]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Various substituted benzenesulfonyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl [(benzenesulfonyl)(methyl)amino]propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Industry: It may be used in the development of pharmaceuticals and agrochemicals, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism of action of Diethyl [(benzenesulfonyl)(methyl)amino]propanedioate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition can disrupt the pH balance in cancer cells, leading to reduced cell proliferation and increased apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A related compound used in similar synthetic applications.
Benzenesulfonamide derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
Diethyl [(benzenesulfonyl)(methyl)amino]propanedioate is unique due to its combined structural features of benzenesulfonyl, methylamino, and propanedioate groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
583059-86-3 |
|---|---|
Formule moléculaire |
C14H19NO6S |
Poids moléculaire |
329.37 g/mol |
Nom IUPAC |
diethyl 2-[benzenesulfonyl(methyl)amino]propanedioate |
InChI |
InChI=1S/C14H19NO6S/c1-4-20-13(16)12(14(17)21-5-2)15(3)22(18,19)11-9-7-6-8-10-11/h6-10,12H,4-5H2,1-3H3 |
Clé InChI |
XFLITLQYRMRBGP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)N(C)S(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B15167218.png)
![4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid](/img/structure/B15167230.png)
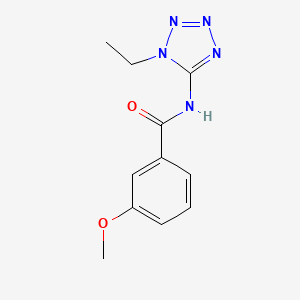
![1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene](/img/structure/B15167244.png)
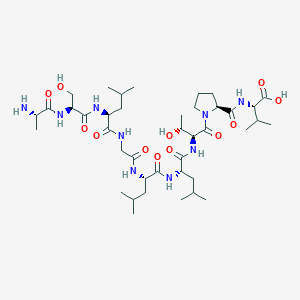
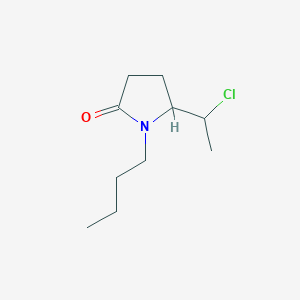
![4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B15167271.png)
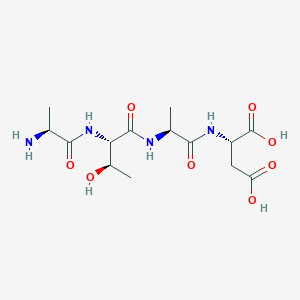
![1,1',1''-[(4-Ethenylphenyl)methanetriyl]tribenzene](/img/structure/B15167293.png)
![N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide](/img/structure/B15167308.png)
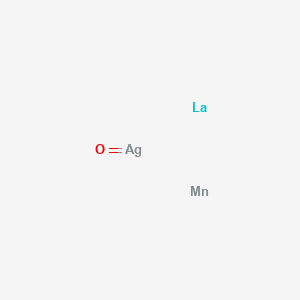
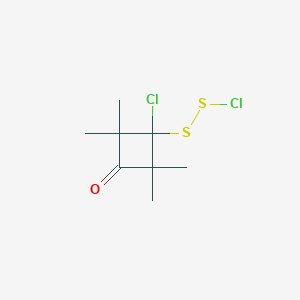
![Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B15167329.png)
![1-[3-[2-(3-Phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one](/img/structure/B15167333.png)
